molecular formula C17H20N2O3S B5676302 N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide

N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide

Cat. No.: B5676302
M. Wt: 332.4 g/mol
InChI Key: GBFNRKXGZDSRFN-UHFFFAOYSA-N
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Description

N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide (PubChem CID: 743576) is a sulfonamide-acetamide hybrid with the molecular formula C₁₇H₂₀N₂O₃S and a molecular weight of 332.4 g/mol . Its structure features:

  • A sulfamoyl bridge (-SO₂NH-) linking two aromatic rings.
  • A propan-2-yl (isopropyl) group on the ortho position of one phenyl ring.
  • An acetamide moiety (-NHCOCH₃) on the para position of the second phenyl ring.

This compound is synthesized through controlled reactions between sulfonamide precursors and acetamide derivatives, though specific synthetic routes remain proprietary .

Properties

IUPAC Name

N-[4-[(2-propan-2-ylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12(2)16-6-4-5-7-17(16)19-23(21,22)15-10-8-14(9-11-15)18-13(3)20/h4-12,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFNRKXGZDSRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-(propan-2-yl)phenylamine under specific conditions. The reaction is carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide group. The reaction conditions include maintaining a temperature of around 80-100°C and using a suitable solvent such as dichloromethane or toluene .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction parameters are optimized to achieve maximum efficiency, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide involves the inhibition of specific enzymes, such as cyclooxygenases, which play a role in the inflammatory response. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in sulfonamide linkages, aromatic substituents, or acetamide groups:

Compound Name Molecular Formula Key Structural Differences Biological/Chemical Implications References
N-(4-sulfamoylphenyl)acetamide C₈H₁₀N₂O₃S Lacks isopropyl group; simpler structure Reduced lipophilicity; weaker hydrophobic target binding
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-2-(2-methylphenoxy)acetamide C₂₃H₂₄N₂O₄S Ethyl-phenoxy substituent instead of isopropyl Altered steric effects; potential for varied enzyme selectivity
N-(2,4-Dimethylphenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide C₂₅H₂₈N₄O₄S₂ Morpholine sulfonyl group + quinoline core Enhanced hydrogen bonding; possible kinase inhibition
N-[4-(sulfamoyl)phenyl]acetamide C₈H₁₀N₂O₃S No aromatic substituents Baseline antimicrobial activity; limited metabolic stability

Key Differentiators of the Target Compound

  • Sulfamoyl-Acetamide Synergy : The combination of sulfamoyl (electron-withdrawing) and acetamide (hydrogen-bonding) groups may enable dual interactions with biological targets, such as enzymes or receptors .
  • Steric Effects : The bulky isopropyl group could restrict rotational freedom, stabilizing specific conformations for selective target binding .

Biological Activity

N-(4-{[2-(propan-2-yl)phenyl]sulfamoyl}phenyl)acetamide, also referred to by its chemical structure as C17H20N2O3S, is a compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by case studies and research findings.

  • Molecular Formula : C17H20N2O3S
  • Molecular Weight : 332.42 g/mol
  • CAS Number : 349138-93-8
  • Structure : The compound features a sulfamoyl group attached to a phenyl ring, which is characteristic of many biologically active compounds.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In various studies, it exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Reference
MCF-715.5
A54922.3
HeLa18.7

The proposed mechanisms for the anticancer activity of this compound include:

  • Inhibition of Enzyme Activity : Similar to other sulfonamide compounds, it may inhibit dihydropteroate synthase, disrupting folate metabolism in cancer cells.
  • Induction of Apoptosis : Studies have indicated that treatment with this compound leads to increased levels of caspase-3, suggesting that it may induce apoptosis in cancer cells.

Case Studies

  • Study on MCF-7 Cells : A study conducted on MCF-7 cells revealed that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
  • In Vivo Study : An animal model study assessed the efficacy of this compound against tumor growth in mice implanted with A549 cells. Results showed a substantial reduction in tumor size compared to controls treated with saline.

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